2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
This compound is a modified amino acid . It’s an important intermediate in the synthesis of certain pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves several steps, including coupling reactions and Friedel-Crafts reactions . The raw materials used in the synthesis include 2-bromothiophene and p-bromofluorobenzene . The product is purified through recrystallization .Molecular Structure Analysis
The molecular formula of this compound is C26H19BrFN3O3S . The NMR spectrum of this compound shows peaks at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis
The compound is involved in several chemical reactions during its synthesis. These include coupling reactions and Friedel-Crafts reactions .Physical and Chemical Properties Analysis
The compound is a yellow solid . Its purity, as determined by HPLC, is 99.5% .Scientific Research Applications
Synthesis and Biological Evaluation
Monoamine Oxidase Inhibitors : A study by Ahmad et al. (2019) reported the synthesis and biological evaluation of compounds including 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides, demonstrating selective inhibition of monoamine oxidase A and B, with potential implications for treating neurological disorders (Ahmad et al., 2019).
Anticancer Activity : Another realm of interest is the exploration of anticancer activities. For instance, compounds structurally related to the mentioned chemical have been synthesized and evaluated for their potential anticancer effects, showcasing the versatility of this chemical backbone in drug discovery processes (Hammam et al., 2005).
Novel Synthesis Approaches
- Heterocyclic Synthesis : Innovative synthetic methods for producing these compounds have also been a focus. For example, microwave-induced synthesis techniques have been applied to create fluoro-substituted benzamides containing thiazole and thiazolidine, highlighting the efficiency of modern synthetic methods in creating complex molecules with potential biological activities (Desai et al., 2013).
Potential Therapeutic Uses
Neurological Disorders : The selective inhibition of monoamine oxidases by derivatives of the mentioned compound points to potential applications in treating neurological and psychiatric disorders, where imbalance in monoamine neurotransmitters plays a crucial role.
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal screenings of synthesized derivatives reveal that these compounds have promising activities against a range of pathogens, suggesting potential use in developing new antimicrobial agents (Hafez et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-amino-4-(5-bromo-2-fluorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrFN3O3S/c1-15-5-4-6-16(11-15)14-31-22-8-3-2-7-18(22)24-25(35(31,32)33)23(20(13-29)26(30)34-24)19-12-17(27)9-10-21(19)28/h2-12,23H,14,30H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHPUSBUADKRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=C(C=CC(=C5)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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